molecular formula C20H36O4 B046665 Bis(2-ethylhexyl) maleate CAS No. 142-16-5

Bis(2-ethylhexyl) maleate

Cat. No. B046665
CAS RN: 142-16-5
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-YPKPFQOOSA-N
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Description

Bis(2-ethylhexyl) maleate is an aliphatic ester prepared by catalytic esterification of maleic acid and 2-ethylhexyl alcohol . It is used as a green plasticizer in a variety of applications such as adhesives and coatings .


Synthesis Analysis

The compound is manufactured by treating 2-ethylhexyl alcohol with maleic anhydride and an esterification catalyst . It is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts, used medically as laxatives and stool softeners, and in many other applications as versatile surfactants .


Molecular Structure Analysis

Bis(2-ethylhexyl) maleate is the chemical compound with the structural formula (H3C (−CH2)3−CH (−CH2−CH3)−CH2−O−C (=O)−CH=)2, where the two carboxylate groups are mutually cis . It can be described as the double ester of maleic acid with the alcohol 2-ethylhexyl .


Chemical Reactions Analysis

Bis(2-ethylhexyl) maleate is used in polymerization . It is also a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts .


Physical And Chemical Properties Analysis

Bis(2-ethylhexyl) maleate has a molecular weight of 340.50 g/mol . It has a refractive index n20/D of 1.455 (lit.) and a density of 0.944 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety And Hazards

Bis(2-ethylhexyl) maleate may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life and has long-lasting effects . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

bis(2-ethylhexyl) (Z)-but-2-enedioate
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InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13-
Source PubChem
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InChI Key

ROPXFXOUUANXRR-YPKPFQOOSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
Source PubChem
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Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)OCC(CC)CCCC
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Molecular Formula

C20H36O4
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DSSTOX Substance ID

DTXSID2027094
Record name Bis(2-ethylhexyl) maleate
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Molecular Weight

340.5 g/mol
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Physical Description

Liquid, Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Boiling Point

164 °C @ 10 MM HG
Record name DI-2-ETHYLHEXYL MALEATE
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Flash Point

185 °C CC
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Solubility

INSOL IN WATER
Record name DI-2-ETHYLHEXYL MALEATE
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Density

0.9436
Record name DI-2-ETHYLHEXYL MALEATE
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Vapor Density

11.7 (AIR= 1)
Record name DI-2-ETHYLHEXYL MALEATE
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Product Name

Bis(2-ethylhexyl) maleate

Color/Form

LIQUID

CAS RN

142-16-5
Record name Bis(2-ethylhexyl) maleate
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Record name Di-2-ethylhexyl maleate
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Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-ethylhexyl) ester
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Melting Point

-60 °C
Record name DI-2-ETHYLHEXYL MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the primary applications of Bis(2-ethylhexyl) maleate?

A1: Bis(2-ethylhexyl) maleate (BEHM) finds use in various applications, primarily due to its plasticizing properties. Some notable uses include:

  • Improving water resistance in polyvinyl acetate (PVAc) films: [] BEHM enhances the water resistance of PVAc, making it suitable for applications where exposure to moisture is a concern.
  • Enhancing pressure sensitivity, adhesion, and washability in polybutyl acrylate: [] BEHM improves these properties in polybutyl acrylate, broadening its applications in adhesives and coatings.
  • Acting as a plasticizer in polyvinyl chloride (PVC) gloves: [] BEHM is used as a plasticizer to improve the flexibility and durability of PVC gloves, though its presence can lead to allergic contact dermatitis in some individuals.
  • Serving as an intermediate in the synthesis of Penetrant T: [] BEHM serves as a key precursor in the production of Penetrant T, highlighting its role in chemical synthesis.

Q2: How does the reaction temperature affect the synthesis of Bis(2-ethylhexyl) maleate?

A3: Temperature plays a crucial role in the Diels-Alder reaction of cyclopentadiene with Bis(2-ethylhexyl) maleate. Studies have shown that while the reaction proceeds at temperatures between 25 and 100 °C, the kinetic behavior deviates from the Arrhenius equation at higher temperatures (60 °C and above). [] This suggests a change in the reaction mechanism or rate-limiting step at elevated temperatures. Additionally, the ratio of endo/exo isomers produced in the reaction shows a slight dependence on temperature. []

Q3: What are the environmental concerns associated with Bis(2-ethylhexyl) maleate?

A4: While BEHM finds extensive use in various industries, it is crucial to consider its potential environmental impact. A study identified BEHM as a significant component of aerosol organic compounds emitted from leather processing plants. [] This finding raises concerns about its presence in the atmosphere and potential contribution to air pollution.

Q4: Are there any efforts to develop more environmentally friendly alternatives to Bis(2-ethylhexyl) maleate?

A4: While the provided research doesn't directly explore alternatives to BEHM, the identification of its presence in industrial emissions emphasizes the need for exploring less environmentally impactful substitutes. Further research focusing on developing biodegradable or less toxic plasticizers with comparable properties would be beneficial.

Q5: How is Bis(2-ethylhexyl) maleate typically incorporated into formulations?

A5: Bis(2-ethylhexyl) maleate can be incorporated into various formulations, with specific examples including:

  • Emulsifiable concentrates: Research describes an emulsifiable concentrate of indoxacarb containing BEHM as a component of the primary emulsifier mixture. [] This formulation highlights BEHM's role in stabilizing emulsions for agricultural applications.
  • Sizing agents for paper: A patent describes using BEHM in an Arabic gum sizing agent for papermaking. [] This application leverages BEHM's properties to improve the folding strength and stability of the paper.

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